4-[(2-Chloropropanoyl)amino]benzoic acid
Description
4-[(2-Chloropropanoyl)amino]benzoic acid is a chemical compound with the molecular formula C10H10ClNO3. It is known for its intricate molecular structure and is used in various scientific research applications. This compound is characterized by the presence of a chloropropanoyl group attached to an amino benzoic acid moiety.
Properties
IUPAC Name |
4-(2-chloropropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-4-2-7(3-5-8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNHIMDSBBJEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloropropanoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloropropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and 2-chloropropanoic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: Major products are 4-aminobenzoic acid and 2-chloropropanoic acid.
Scientific Research Applications
4-[(2-Chloropropanoyl)amino]benzoic acid is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloropropanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the chloropropanoyl group, making it less reactive in substitution reactions.
2-Chloropropanoic acid: Lacks the amino benzoic acid moiety, limiting its applications in enzyme inhibition studies.
4-[(2-Bromopropanoyl)amino]benzoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
4-[(2-Chloropropanoyl)amino]benzoic acid is unique due to the presence of both the chloropropanoyl and amino benzoic acid groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for scientific research.
Biological Activity
4-[(2-Chloropropanoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in scientific research for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a chloropropanoyl group attached to the amino group of benzoic acid, which enhances its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various pathogens.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on several cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.85 |
| A549 | 6.48 |
| HCT-116 | 8.25 |
These values suggest that the compound is effective in inhibiting the proliferation of cancer cells, comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial activity. In vitro tests revealed the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 7.81 |
| Candida albicans | 10.00 |
These results indicate that this compound is effective against both bacterial and fungal pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in various studies. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in experimental models.
Case Studies
- In Vitro Studies on Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 and A549 cell lines, with mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of the compound against resistant strains of bacteria, showing promising results that warrant further investigation into its use as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
